molecular formula C8H10N2O2 B3282533 2-Amino-2-(4-aminophenyl)acetic acid CAS No. 75176-85-1

2-Amino-2-(4-aminophenyl)acetic acid

Cat. No.: B3282533
CAS No.: 75176-85-1
M. Wt: 166.18 g/mol
InChI Key: OOASNXLDNAKYSG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-aminophenyl)acetic acid (CAS 75176-85-1) is a phenylglycine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly those incorporating the 2-(4-aminophenyl)benzothiazolyl (AP-BTH) scaffold . The AP-BTH pharmacophore is a prominent structural motif found in many potent and selective antitumor agents, such as Phortress, which has demonstrated activity against human-derived breast, ovarian, and renal carcinomas . In research, this amino acid is strategically employed in the solid-phase synthesis of C-terminal modified amino acids and peptides . Its structure allows it to combine the advantages of amino acids, such as integration into peptide chains, with the high pharmacological potential of the aminophenyl-benzothiazole group . This makes it a valuable building block for developing potential anti-cancer, anti-Alzheimer, and antimicrobial agents, as the AP-BTH scaffold shows remarkable interaction with biological targets like amyloid fibrils . The compound should be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-aminophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASNXLDNAKYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75176-85-1
Record name 75176-85-1
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Synthetic Methodologies for 2 Amino 2 4 Aminophenyl Acetic Acid

Traditional Synthetic Pathways

Traditional methods for synthesizing 2-amino-2-(4-aminophenyl)acetic acid often involve classical organic reactions, focusing on the construction of the arylglycine framework and the introduction of the two amino groups. These pathways are typically robust and scalable, though they may lack stereocontrol.

Reduction-Based Syntheses from Nitro Precursors

A common and effective strategy for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. This approach is widely used due to the accessibility of nitroaromatic precursors via electrophilic nitration. For the synthesis of this compound, the key intermediate is typically a nitrophenyl-substituted glycine (B1666218) derivative, such as (S)-amino-(4-nitro-phenyl)-acetic acid.

The final step in this sequence is the reduction of the nitro group to a primary amine. Various reducing agents and conditions can be employed for this transformation. orgsyn.org

Catalytic Hydrogenation: This is one of the most efficient methods. The nitro precursor is hydrogenated in the presence of a metal catalyst. A patent describes the reduction of 4-nitrophenylacetic acid using a skeletal nickel catalyst in ethanol (B145695) under pressure. google.com Other common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂). orgsyn.org The reaction is generally clean and high-yielding.

Metal-Acid Systems: Classical reduction methods using metals in acidic media are also applicable. Systems like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid can effectively reduce the nitro group. orgsyn.org

Other Reducing Agents: Ferrous sulfate (B86663) in ammonia (B1221849) has also been reported for the reduction of p-nitrophenylacetic acid. orgsyn.org

The general scheme for this approach is outlined below:

Figure 1: General Scheme for Reduction-Based Synthesis

The choice of reducing agent can depend on factors such as substrate compatibility, desired yield, and scalability.

PrecursorReducing SystemCatalyst/ReagentSolventConditionsYieldReference
4-Nitrophenylacetic acidCatalytic HydrogenationSkeletal NickelEthanol90–100 °C, 0.7–1.2 MPaNot specified google.com
p-Nitrophenylacetic acidMetal-AcidTin (Sn), HClN/ANot specifiedN/A orgsyn.org
p-Nitrophenylacetic acidMetal-BaseFerrous sulfate, AmmoniaN/ANot specifiedN/A orgsyn.org
Ethyl p-nitrophenylacetateCatalytic HydrogenationPlatinum oxideN/ANot specifiedQuantitative (for ester) orgsyn.org

Direct Amination Approaches

Direct amination involves the introduction of an amino group onto a pre-existing molecule at a specific position. While conceptually straightforward, the direct C-H amination of an aromatic ring to produce this compound is challenging and not a commonly reported pathway for this specific molecule.

More broadly, recent advances in organic synthesis have focused on the direct amination of α-carbons of carboxylic acids using specialized catalysts. For instance, iron-nitrene catalysts have been used for the directed amination of the α-position of carboxylic acids. prismbiolab.com This strategy, however, is generally applied to aliphatic acids and its application to an arylacetic acid precursor that already contains a phenylamino (B1219803) group would present significant chemoselectivity challenges. Another modern approach involves the hydrative amination of activated alkynes to form α-amino acid derivatives, but this is less direct for the target compound. nih.govnih.gov

Multi-Step Conversions from Aromatic Hydrocarbons

Building the target molecule from simple aromatic hydrocarbons like benzyl (B1604629) cyanide represents a versatile, albeit longer, synthetic strategy. This bottom-up approach allows for the systematic introduction of the required functional groups. A representative multi-step synthesis is detailed in a patent starting from benzyl cyanide. google.com

The key steps in this process are:

Nitration: Benzyl cyanide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position of the phenyl ring, yielding 4-nitrophenylacetonitrile (B121139).

Hydrolysis: The nitrile group of 4-nitrophenylacetonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under acidic conditions, for example, by heating with a sulfuric acid solution, to produce 4-nitrophenylacetic acid.

Alpha-Amination: An amino group must be introduced at the α-position of the acetic acid side chain. While not explicitly detailed for this specific sequence in the patent, standard methods for α-amination of carboxylic acids include the Hell-Volhard-Zelinskii reaction to form an α-bromo acid, followed by amination. libretexts.org

Reduction: The final step is the reduction of the nitro group to an amino group, as described in section 2.1.1, to yield the final product, this compound.

This multi-step pathway provides a clear and logical route from a simple aromatic starting material to the complex target molecule.

Stereoselective Synthesis of this compound Enantiomers

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single enantiomer. Stereoselective synthesis methods are designed to achieve this outcome with high optical purity.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. wikipedia.org In this method, an optically pure chiral molecule (the auxiliary) is temporarily attached to the substrate. This auxiliary directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered. wikipedia.org

Commonly used chiral auxiliaries for the asymmetric synthesis of α-amino acids include:

Oxazolidinones: Popularized by David Evans, these auxiliaries are attached to a carboxylic acid precursor. The resulting chiral imide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) reactions. wikipedia.orgnih.gov

Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries where the amide derived from them can be selectively alkylated. nih.gov

Camphorsultam (Oppolzer's sultam): This is another classic chiral auxiliary used in a variety of asymmetric transformations. wikipedia.org

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: This auxiliary can be used in conjunction with nickel(II) ions to facilitate the asymmetric synthesis of α-amino acids from glycine derivatives. tcichemicals.comtcichemicals.com

For the synthesis of an enantiomer of this compound, one could envision attaching a chiral auxiliary to a glycine derivative and then performing an asymmetric arylation, or attaching it to a (4-aminophenyl)acetic acid precursor and performing an asymmetric amination at the alpha position.

Chiral Auxiliary TypeGeneral ApplicationKey Features
OxazolidinonesAsymmetric alkylation, aldol reactionsHigh diastereoselectivity, predictable stereochemistry
PseudoephenamineAsymmetric alkylation of amidesHigh yields and diastereoselectivities, crystalline derivatives
CamphorsultamVarious asymmetric reactionsRobust and versatile
Proline-derived benzophenonesAsymmetric synthesis from glycineUsed with Ni(II) complexes for alkylation

Enantioselective Catalytic Methods

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Several catalytic strategies are relevant for the synthesis of chiral α-amino acids:

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid, using a chiral transition metal catalyst (e.g., based on rhodium or iridium). This is a highly developed and powerful method for synthesizing a wide range of α-amino acids. prismbiolab.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, can be used to achieve enantioselective alkylation of glycine Schiff bases, providing access to various non-natural α-amino acids. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity. For example, ω-transaminases can be used for the enantioselective synthesis of chiral amines from prochiral ketones. mdpi.com A biocatalytic cascade could be designed where an enzyme selectively aminates a precursor like 2-oxo-2-(4-aminophenyl)acetic acid to produce a single enantiomer of the final product.

The development of these catalytic methods continues to be a major focus of research, offering increasingly efficient and selective routes to optically pure α-amino acids. researchgate.net

Chemoenzymatic and Biocatalytic Routes

The synthesis of enantiomerically pure non-canonical amino acids such as this compound presents a significant challenge for traditional organic synthesis. Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives, leveraging the high selectivity and efficiency of enzymes to overcome issues of stereocontrol and functional group compatibility.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemic mixtures. This technique relies on the stereospecificity of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. The resulting mixture of a derivatized enantiomer and the unreacted enantiomer can then be separated by conventional chemical methods.

For the resolution of racemic this compound, or its derivatives, enzymes such as lipases and amidases are particularly relevant.

Lipase-Catalyzed Resolution : Lipases can selectively hydrolyze the ester of one enantiomer of an amino acid in a racemic mixture. nih.gov For instance, a racemic mixture of the methyl or ethyl ester of this compound could be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (e.g., the D-ester) largely untouched. Separation of the resulting acid and ester would yield the resolved enantiomers.

Amidase-Catalyzed Resolution : Another approach involves the use of amino acid amidases. In this method, a racemic mixture of the amide of this compound is treated with an enantioselective amidase. The enzyme catalyzes the hydrolysis of the amide of one enantiomer to the corresponding carboxylic acid, allowing for separation. Combining this with a racemization catalyst for the remaining amide can lead to a dynamic kinetic resolution, potentially converting the entire racemic mixture to the desired enantiomerically pure amino acid. williams.edu

Table 1: Enzymes Potentially Applicable for the Resolution of this compound Derivatives

Enzyme Class Substrate Derivative Transformation Potential Advantage
Lipase Racemic Ester Enantioselective hydrolysis Wide availability, broad substrate scope
Amidase Racemic Amide Enantioselective hydrolysis High enantioselectivity
Directed Evolution and Enzyme Engineering for Enhanced Selectivity

While naturally occurring enzymes offer a starting point for biocatalysis, their activity and selectivity towards non-natural substrates like this compound are often suboptimal. Directed evolution and enzyme engineering techniques are employed to tailor enzyme properties for specific synthetic applications.

Directed evolution mimics the process of natural selection in a laboratory setting. It involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved properties, such as enhanced activity, altered substrate specificity, or increased enantioselectivity. wikipedia.org For instance, a transaminase with low activity for the synthesis of this compound from the corresponding α-keto acid (2-oxo-2-(4-aminophenyl)acetic acid) could be subjected to directed evolution to generate variants with significantly improved catalytic efficiency and stereoselectivity. jocpr.comgoogleapis.com

Rational design, another enzyme engineering strategy, utilizes detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. For example, residues in the active site of an aminotransferase could be mutated to better accommodate the bulky 4-aminophenyl group of the substrate, thereby enhancing its binding and conversion. jocpr.com

Table 2: Strategies in Directed Evolution for Improved Biocatalysts

Strategy Description Application Example
Random Mutagenesis (e.g., error-prone PCR) Introduces random mutations throughout the gene encoding the enzyme. Generating initial diversity in an enzyme library to screen for variants with slight improvements in activity towards a new substrate.
Site-Directed Mutagenesis Introduces specific mutations at defined positions in the enzyme's amino acid sequence. Modifying active site residues to improve substrate binding or catalytic efficiency based on structural information.

Protecting Group Strategies in Synthesis

The chemical synthesis of this compound, particularly when incorporating it into larger molecules like peptides, necessitates the use of protecting groups. wikipedia.org These groups temporarily mask the reactive amine and carboxylic acid functionalities to prevent unwanted side reactions. numberanalytics.com

Amine Protection (e.g., Boc, Fmoc)

The presence of two amino groups in this compound (the α-amino group and the aromatic amino group) requires a careful protection strategy. The choice of protecting group depends on the specific reaction conditions and the desired deprotection method.

tert-Butoxycarbonyl (Boc) Group : The Boc group is a widely used protecting group for amines. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under basic and nucleophilic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA). chemistrysteps.com This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. Commercial availability of compounds like Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid suggests the feasibility of this protection strategy for similar structures. achemblock.com

9-Fluorenylmethoxycarbonyl (Fmoc) Group : The Fmoc group is another cornerstone of amine protection, especially in solid-phase peptide synthesis. activotec.com It is introduced using Fmoc-chloride or Fmoc-succinimide. The key feature of the Fmoc group is its lability to basic conditions (e.g., piperidine), while being stable to acidic conditions. nih.gov This orthogonality to the Boc group is crucial in complex syntheses. Fmoc-protected derivatives of aminophenylacetic acid are commercially available, indicating their utility in synthesis. sigmaaldrich.comchemimpex.comchemimpex.com

Carboxylic Acid Protection (e.g., Esterification)

The carboxylic acid group of this compound often requires protection to prevent its interference in reactions involving the amino groups, such as peptide coupling.

Esterification : The most common method for protecting carboxylic acids is to convert them into esters, such as methyl, ethyl, or benzyl esters. Esterification can be achieved by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification). Benzyl esters are particularly useful as they can be removed by hydrogenolysis (catalytic hydrogenation), a mild condition that does not affect Boc or many other protecting groups. tert-Butyl esters, which are cleaved under acidic conditions similar to the Boc group, are also frequently used. peptide.com

Table 3: Common Protecting Groups for Amino Acids

Functional Group Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
Amine tert-Butoxycarbonyl Boc (Boc)₂O Strong Acid (e.g., TFA)
Amine 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine)
Carboxylic Acid Benzyl Ester Bn Benzyl alcohol, Acid H₂, Pd/C (Hydrogenolysis)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. acs.org The synthesis of this compound can be made more sustainable by considering these principles.

Atom Economy : This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Biocatalytic reactions, such as those using transaminases for asymmetric amination of a keto-acid precursor, often exhibit high atom economy as they can directly convert the substrate to the product with minimal byproducts. nih.govresearchgate.net For example, a reductive amination reaction using ammonia has a theoretical atom economy of 100%. williams.edu

Use of Safer Solvents : Many traditional organic reactions utilize hazardous solvents. Green chemistry encourages the use of benign solvents such as water, ethanol, or newer bio-based solvents. thecalculatedchemist.com Enzymatic reactions are often performed in aqueous media under mild conditions, which aligns well with this principle. pace.edu In peptide synthesis, which might involve protected derivatives of this compound, research is ongoing to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives like N-butylpyrrolidinone (NBP). lu.seresearchoutreach.org

Catalysis : The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can, in principle, be recycled. acs.org Both chemo- and biocatalytic methods for the synthesis of chiral amino acids rely on this principle, avoiding the large amounts of waste generated by classical resolution methods or the use of stoichiometric chiral auxiliaries.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org While often necessary, the development of chemoselective enzymatic processes that can operate on unprotected or minimally protected substrates is a key goal of green chemistry in this field.

Solvent-Free and Aqueous Media Reactions

The classical Strecker synthesis, a cornerstone for the preparation of α-amino acids, traditionally utilizes organic solvents. organic-chemistry.orglookchem.com However, in line with the principles of green chemistry, recent research has focused on adapting this and similar reactions to solvent-free conditions or aqueous media to reduce environmental impact. numberanalytics.com

A plausible and more sustainable approach to synthesizing this compound is a one-pot, three-component Strecker reaction. This reaction would involve 4-aminobenzaldehyde (B1209532), a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide). masterorganicchemistry.comwikipedia.org Performing this reaction in water not only aligns with green chemistry principles but can also be facilitated by certain catalysts. nih.gov

One notable advancement in this area is the use of indium powder as a catalyst for the Strecker reaction in water. nih.gov This method has been shown to be efficient for a wide range of aldehydes and amines, proceeding smoothly at room temperature to produce α-aminonitriles in excellent yields. nih.govresearchgate.net The intermediate α-aminonitrile, in this case, 2-amino-2-(4-aminophenyl)acetonitrile, can then be hydrolyzed to the final product, this compound.

Another approach involves conducting the synthesis under solvent-free conditions. Research has demonstrated the successful synthesis of racemic α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) without any solvent, sometimes with the aid of a catalyst. acs.org This solvent-free approach minimizes volatile organic compound (VOC) emissions and simplifies product work-up.

Below is an illustrative data table showcasing hypothetical reaction conditions and outcomes for the synthesis of the intermediate α-aminonitrile, based on typical results for similar Strecker reactions.

EntryAldehydeAmine SourceCyanide SourceSolvent/ConditionCatalyst (mol%)Time (h)Yield (%)
14-aminobenzaldehydeNH₄ClNaCNWaterIndium powder (10)692
24-aminobenzaldehydeNH₃ (aq)KCNAqueousβ-Cyclodextrin888
34-aminobenzaldehydeAniline (B41778)TMSCNSolvent-free, 25°CNone1285
44-aminobenzaldehydeBenzylamineTMSCNSolvent-free, 60°CFe(Cp)₂PF₆ (5)295

This data is illustrative and based on findings for structurally similar compounds.

Sustainable Catalysis and Reagent Selection

The selection of catalysts and reagents plays a pivotal role in the sustainability of a synthetic route. For the synthesis of this compound, several strategies can be employed to enhance the environmental profile of the reaction.

Catalysis:

The use of heterogeneous catalysts is a key aspect of sustainable chemistry as they can be easily recovered and reused. For Strecker-type reactions, various sustainable catalysts have been explored:

Montmorillonite KSF clay: This solid acid catalyst has been effectively used in the one-pot synthesis of α-aminonitriles. organic-chemistry.org

Superparamagnetic iron oxide nanoparticles (Fe₃O₄): These nanoparticles have been demonstrated as an efficient and magnetically recoverable catalyst for the Strecker reaction. researchgate.net

Indium-based catalysts: As mentioned, indium powder and indium(III) chloride are effective catalysts in aqueous media. nih.govresearchgate.net

Reagent Selection:

The choice of reagents, particularly the cyanide source, is critical from a safety and environmental standpoint. While hydrogen cyanide (HCN) is a traditional reagent in the Strecker synthesis, its high toxicity is a significant drawback. masterorganicchemistry.com More sustainable alternatives include:

Trimethylsilyl cyanide (TMSCN): This reagent is less hazardous to handle than HCN and is highly soluble in many reaction media. nih.gov

Potassium and Sodium Cyanide: These salts are solid and easier to handle than gaseous HCN, often used in aqueous Strecker reactions. masterorganicchemistry.com

Hexacyanoferrates: A mixture of potassium ferri- and ferrocyanide has been presented as a non-toxic substitute for traditional cyanide sources in Strecker reactions. lookchem.com

Enzymatic and Chemoenzymatic Approaches:

A highly sustainable and selective method for the synthesis of phenylglycine derivatives involves the use of enzymes. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions. nih.govbiorxiv.org A chemoenzymatic approach could involve the chemical synthesis of the racemic α-aminonitrile intermediate followed by an enzymatic resolution using a nitrilase to selectively hydrolyze one enantiomer to the desired amino acid. frontiersin.orgfrontiersin.org This method combines the efficiency of chemical synthesis with the high selectivity of biocatalysis. frontiersin.orguni-stuttgart.de

Recent research has also focused on multi-enzyme cascades for the production of L-phenylglycine from bio-based precursors like L-phenylalanine, offering a completely biosynthetic route. nih.govbiorxiv.org While not yet specifically applied to this compound, these enzymatic strategies represent the forefront of sustainable amino acid synthesis. researchgate.netnih.gov

The following table summarizes various sustainable catalysts and reagents applicable to the synthesis of substituted phenylglycines.

Catalyst/Reagent TypeExampleKey Advantages
Heterogeneous Catalyst Montmorillonite KSF clayReusable, solid acid catalyst
Nanoparticle Catalyst Superparamagnetic Fe₃O₄Magnetically recoverable, efficient
Lewis Acid Catalyst Indium powder/InCl₃Effective in aqueous media
Safer Cyanide Source Trimethylsilyl cyanide (TMSCN)Less hazardous than HCN
Non-toxic Cyanide Source Potassium hexacyanoferratesLow toxicity
Biocatalyst NitrilaseHigh enantioselectivity, mild conditions

This data is illustrative and based on findings for structurally similar compounds.

Chemical Reactivity and Derivatization of 2 Amino 2 4 Aminophenyl Acetic Acid

Reactions Involving Amino Functionalities

The two primary amino groups of 2-Amino-2-(4-aminophenyl)acetic acid—one aromatic and one aliphatic—exhibit different reactivities, which can be exploited for selective derivatization. The aromatic amino group is generally less nucleophilic than the aliphatic alpha-amino group due to the delocalization of the lone pair of electrons into the phenyl ring. However, both groups can undergo a variety of characteristic reactions.

Acylation and Amidation Reactions

The amino groups of this compound can be readily acylated to form amides using various acylating agents such as acid anhydrides and acyl chlorides. The chemoselectivity of this reaction, i.e., which amino group reacts preferentially, can be influenced by the reaction conditions and the nature of the acylating agent.

In a related compound, 4-aminophenylacetic acid (4-APAA), the amino group has been shown to react with phthalic anhydride (B1165640) in refluxing glacial acetic acid to yield the corresponding phthalimido derivative. srce.hrresearchgate.net Similarly, treatment of a derivative of 4-APAA with acetic anhydride resulted in the acetylation of the amino group. srce.hrresearchgate.net These reactions suggest that the aromatic amino group of this compound would undergo similar transformations. The alpha-amino group, being more nucleophilic, is also expected to be highly reactive towards acylating agents. Enzymatic N-acylation of amino acids using lipases or aminoacylases in aqueous media has also been demonstrated as a green alternative to chemical methods. nih.govnih.gov

Table 1: Examples of Acylation Reactions on an Analogous Compound (4-Aminophenylacetic acid)
ReactantAcylating AgentSolvent/ConditionsProductReference
4-Aminophenylacetic acidPhthalic anhydrideGlacial acetic acid, reflux(Dioxoisoindolin-2-yl)phenylacetic acid srce.hrresearchgate.net
N-(2-carboxyphenyl)-2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetamideAcetic anhydrideDry benzene, refluxBenzoxazine derivative srce.hrresearchgate.net

Alkylation and Arylation Strategies

N-arylation of amines can be accomplished using transition-metal-free methods, for example, by reacting the amine with an o-silylaryl triflate in the presence of a fluoride (B91410) source. This method has been shown to be effective for a wide range of amines, including anilines and alkylamines.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino groups of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

Research on the related compound 2-(4-aminophenyl)acetonitrile has demonstrated the successful synthesis of Schiff bases by reacting it with various aromatic aldehydes. These reactions are often catalyzed by acids such as 3,5-difluoroarylboronic acid or acetic acid and can proceed at room temperature. nih.gov This suggests that the aromatic amino group of this compound would readily participate in Schiff base formation. The alpha-amino group is also expected to react with carbonyl compounds to form the corresponding imine. The relative reactivity of the two amino groups would likely depend on the steric and electronic properties of the carbonyl compound and the reaction conditions.

Table 2: Examples of Schiff Base Formation with a Structurally Similar Compound
Amine ReactantCarbonyl ReactantCatalyst/SolventProduct TypeReference
2-(4-aminophenyl)acetonitrileAromatic aldehydes3,5-difluoroarylboronic acidSchiff Bases nih.gov
2-aminobenzothiazoleAldehydesAcetic acid / Methanol (B129727)Imine intermediate nih.gov

Oxidative Transformations of Amino Groups

The amino groups of this compound are susceptible to oxidation. The aromatic amino group, being part of an aniline (B41778) moiety, can undergo oxidative coupling reactions. For instance, the reaction of anilines with 1,4-naphthoquinone (B94277) can lead to the formation of 2-(arylamino)-1,4-naphthoquinones through a Michael addition followed by oxidation. acs.org

The aliphatic alpha-amino group can also be oxidized, although the specific products would depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the molecule. It is important to note that specific studies on the oxidative transformations of this compound were not found in the provided search results.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical modifications, most notably esterification and amide bond formation.

Esterification and Amide Bond Formation

The carboxylic acid group of this compound can be converted into esters through reaction with alcohols, typically in the presence of an acid catalyst. A common method involves the use of thionyl chloride to first convert the carboxylic acid to the more reactive acyl chloride, which is then reacted with an alcohol. For the analogous 4-aminophenylacetic acid, its derivative has been successfully converted to the corresponding methyl ester by treatment of the acid chloride with methanol in the presence of pyridine. srce.hrresearchgate.net

Amide bond formation can be achieved by reacting the carboxylic acid with an amine. Due to the acid-base reaction between a carboxylic acid and an amine, direct condensation requires high temperatures. Therefore, the carboxylic acid is usually activated first. This can be done by converting it to an acyl chloride, as mentioned above, which then readily reacts with a primary or secondary amine to form an amide. srce.hrresearchgate.net Alternatively, a wide range of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate amide bond formation under milder conditions. In the case of 4-aminophenylacetic acid derivatives, the corresponding acid chloride has been reacted with various aromatic amines to yield amide derivatives. srce.hrresearchgate.net

Table 3: Examples of Carboxylic Acid Derivatization of an Analogous Compound (4-Aminophenylacetic acid derivative)
Starting MaterialReagent(s)Reaction TypeProductReference
(Dioxoisoindolin-2-yl)phenylacetyl chlorideMethanol, PyridineEsterificationMethyl (dioxoisoindolin-2-yl)phenylacetate srce.hrresearchgate.net
(Dioxoisoindolin-2-yl)phenylacetyl chlorideo-PhenylenediaminesAmide Bond FormationBenzo[d]imidazolyl derivatives srce.hrresearchgate.net
(Dioxoisoindolin-2-yl)phenylacetyl chlorideo-AminophenolAmide Bond FormationCarboxamide derivative srce.hrresearchgate.net

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid moiety in this compound would yield the corresponding amino alcohol, 2-amino-2-(4-aminophenyl)ethanol, or the amino aldehyde, 2-amino-2-(4-aminophenyl)acetaldehyde. The selective reduction of carboxylic acids, especially in the presence of other functional groups, requires careful selection of reagents.

Theoretical Pathways:

To Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols. stackexchange.com However, the high reactivity of LiAlH₄ might necessitate the protection of the two amine groups to prevent side reactions. An alternative method involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with iodine (I₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF), which has been shown to reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com Another approach is the activation of the carboxylic acid, for instance by converting it to a benzotriazole (B28993) ester, followed by reduction. researchgate.net

To Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. This partial reduction is challenging and typically requires specialized reagents or multi-step procedures. General methods for this conversion often involve first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced under controlled conditions.

Detailed research findings, including specific reagents, reaction conditions, and yields for the reduction of this compound, are not prevalent in the surveyed literature.

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For α-amino acids, this reaction can be induced thermally, enzymatically, or through various chemical reagents. The product of simple decarboxylation of this compound would be 1-(4-aminophenyl)methanamine.

Plausible Mechanisms:

Oxidative Decarboxylation: In the presence of oxidants, α-amino acids can undergo oxidative decarboxylation to yield an imine, which is then hydrolyzed to an aldehyde or ketone. Studies on N-phenylglycine derivatives with horseradish peroxidase have shown pathways for both oxidative and nonoxidative decarboxylation. nih.gov

Photoredox Catalysis: Modern synthetic methods have employed visible-light photoredox catalysis for the mild decarboxylation of α-amino acids. organic-chemistry.org

Annulation Reactions: Decarboxylation can be a key step in more complex transformations. For example, copper-catalyzed decarboxylative annulation of N-phenylglycines with maleimides has been used to construct complex heterocyclic systems, proceeding through an oxidative decarboxylation step. nih.gov

While these pathways are established for related amino acids, specific studies detailing the decarboxylation of this compound and the characterization of its products are not widely reported.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the ring. The molecule has a powerful activating, ortho, para-directing amino group (-NH₂) and a deactivating, likely meta-directing α-amino acid group [-CH(NH₂)COOH].

The strong activating effect of the -NH₂ group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5 on the ring). wikipedia.org However, the steric bulk of the adjacent α-amino acid substituent could hinder substitution at the 3-position, potentially favoring the 5-position.

Nitration and Halogenation Studies

Nitration: This reaction introduces a nitro (-NO₂) group onto the aromatic ring. The standard reagent is a mixture of concentrated nitric acid and sulfuric acid. Given the activating nature of the amino group, milder conditions might be necessary to prevent over-reaction or oxidation. The primary product would be expected to be 2-Amino-2-(4-amino-3-nitrophenyl)acetic acid.

Halogenation: This involves the introduction of a halogen (e.g., -Cl, -Br). The reaction is typically carried out with the halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). Again, the strong activation by the amino group means the reaction may proceed without a catalyst. The expected major product would be 2-Amino-2-(4-amino-3-halophenyl)acetic acid.

In cases of competing directing effects, the most powerfully activating group generally controls the position of substitution. libretexts.orggatech.eduyoutube.com The amino group is a much stronger activator than the deactivating α-amino acid group, making ortho substitution the most likely outcome. chemistrytalk.orgmasterorganicchemistry.com

Sulfonation and Friedel-Crafts Reactions

Sulfonation: This reaction, which introduces a sulfonic acid (-SO₃H) group, is typically performed with fuming sulfuric acid. As with nitration, the amino group will direct the incoming electrophile to the ortho position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with an aromatic ring. wikipedia.org However, these reactions have significant limitations. They generally fail with strongly deactivated rings and, crucially, with rings bearing an amino (-NH₂) group. libretexts.orglibretexts.org The lone pair on the nitrogen of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This converts the -NH₂ group into a powerful deactivating, meta-directing group, shutting down the reaction. libretexts.orgwvu.edu Therefore, direct Friedel-Crafts reactions on this compound are not expected to be successful without prior protection of the amino group.

No specific experimental data tables for electrophilic aromatic substitution on this compound could be compiled from the available literature.

Cyclization Reactions and Heterocycle Formation

The structure of this compound, containing two distinct nucleophilic amino groups and an electrophilic carboxyl group, makes it a potentially valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.govrsc.orgrsc.org Such cyclization reactions often involve condensation with other bifunctional molecules.

Synthesis of Nitrogen-Containing Heterocycles

Potential Synthetic Pathways:

Benzodiazepine Derivatives: The aromatic 1,4-diamine structure is a key feature in the synthesis of benzodiazepines. Reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a seven-membered ring system.

Quinoline (B57606) and Quinoxaline Derivatives: While less direct, derivatization followed by cyclization is a common strategy. For instance, oxidative decarboxylative annulation has been used with N-phenylglycines to create quinoline derivatives. nih.gov

Imidazole or Pyrazine Rings: Intramolecular or intermolecular condensation reactions could potentially form various heterocyclic systems. For example, reaction of the α-amino acid moiety with a suitable carbonyl compound could lead to the formation of an imidazolidinone ring, a reaction demonstrated with other amino acids. nih.gov

While the synthesis of heterocycles from various amino-containing starting materials is a broad and well-developed field, frontiersin.org specific examples that utilize this compound as the starting material are not prominently featured in peer-reviewed journals. This suggests that while the potential for such reactions is high, this specific substrate may be underexplored in this context.

Spirocyclic and Fused Ring Systems Derivatization

The presence of multiple reactive functional groups in this compound allows for its use as a scaffold in the synthesis of intricate heterocyclic systems, including spirocyclic and fused ring structures. These transformations often involve intramolecular or intermolecular condensation reactions with suitable bifunctional reagents.

One potential pathway to spirocyclic compounds involves the reaction of the α-amino acid moiety with cyclic ketones or anhydrides. For instance, the reaction with a cyclic ketone could proceed through the formation of an intermediate imine, which can then undergo further cyclization involving the carboxylic acid group to form a spiro-lactam. While direct examples with this compound are not extensively documented, the synthesis of spiro-heterocycles from other amino acids provides a basis for this potential transformation.

The formation of fused ring systems can be envisioned through reactions that engage both the aromatic amino group and the α-amino acid functionality. For example, condensation with α,β-unsaturated carbonyl compounds could lead to a Michael addition by the aromatic amine, followed by an intramolecular amidation involving the α-amino and carboxylic acid groups, ultimately forming a fused heterocyclic system. The synthesis of various fused quinazolinone systems from amino acids demonstrates the feasibility of such cyclization strategies. nih.gov

Another approach to fused heterocycles involves the reaction with reagents capable of bridging the aromatic amine and the α-carbon. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the phenyl group and incorporating the α-amino acid side chain.

The following table outlines hypothetical derivatization reactions of this compound to form spirocyclic and fused ring systems, based on established synthetic methodologies for similar compounds.

Starting MaterialReagentPotential Product ClassReaction Type
This compoundCyclopentanoneSpiro-pyrrolidinoneCondensation/Cyclization
This compoundPhthalic anhydrideFused isoindolinoneAcylation/Cyclization
This compoundAcroleinFused tetrahydroquinolineMichael addition/Amidation
This compound2,3-DichloronaphthoquinoneFused triazepinoquinazolinoneNucleophilic substitution/Cyclization nih.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization

The aromatic nature of the 4-aminophenyl group in this compound makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions. These reactions, predominantly catalyzed by palladium or copper complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for modifying the phenyl ring. For instance, the aromatic amino group can be protected, and the phenyl ring can be halogenated to introduce a reactive handle for subsequent Suzuki coupling with boronic acids, leading to the formation of biaryl structures. Alternatively, direct C-H activation and functionalization of the phenyl ring, guided by one of the amino groups, represents a more atom-economical approach to introduce new substituents. While direct C-H functionalization of 2-aminobutanoic acid derivatives has been reported, its application to this specific molecule is an area of potential research. nih.gov

The Buchwald-Hartwig amination offers a route to introduce a variety of aryl or alkyl groups onto the aromatic amino group. This reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base to couple the amine with an aryl halide or triflate.

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a complementary approach for forming C-N, C-O, and C-S bonds. The aromatic amino group of this compound could potentially undergo coupling with aryl halides to form diarylamines. Copper-catalyzed methodologies are often advantageous due to the lower cost and toxicity of the metal compared to palladium.

The table below summarizes potential metal-catalyzed coupling reactions for the functionalization of this compound, with representative conditions based on established protocols for analogous substrates.

Reaction TypeSubstrate (Derivative of Compound)Coupling PartnerCatalyst/LigandBasePotential Product
Suzuki CouplingN-protected-2-amino-2-(4-bromo-phenyl)acetic acidArylboronic acidPd(OAc)₂ / SPhosK₃PO₄N-protected-2-amino-2-(4-biaryl)acetic acid
Buchwald-Hartwig AminationThis compoundAryl bromidePd₂(dba)₃ / BINAPNaOtBu2-Amino-2-(4-(N-arylamino)phenyl)acetic acid
Ullmann C-N CouplingThis compoundAryl iodideCuI / L-prolineK₂CO₃2-Amino-2-(4-(N-arylamino)phenyl)acetic acid
Heck CouplingN-protected-2-amino-2-(4-iodo-phenyl)acetic acidAlkenePd(OAc)₂ / PPh₃Et₃NN-protected-2-amino-2-(4-alkenyl-phenyl)acetic acid

The continued development of new catalysts and reaction conditions for metal-catalyzed cross-coupling reactions will undoubtedly expand the synthetic utility of this compound as a versatile building block in organic synthesis and medicinal chemistry.

Theoretical and Computational Investigations of 2 Amino 2 4 Aminophenyl Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its dynamic conformational behavior.

The presence of several single bonds in 2-Amino-2-(4-aminophenyl)acetic acid allows for considerable conformational freedom. A thorough conformational analysis aims to identify all possible low-energy structures, or conformers, and to map the potential energy surface (PES) that governs their interconversion.

This analysis is typically performed by systematically rotating the key dihedral angles of the molecule, such as the bond connecting the chiral carbon to the phenyl ring and the bonds associated with the amino and carboxyl groups. For each rotational position, a geometry optimization is carried out to find the nearest local energy minimum. The energies of these optimized conformers are then compared to identify the global minimum, which represents the most stable conformation of the molecule. The results of such an analysis would reveal how intramolecular forces, like hydrogen bonding between the amino and carboxyl groups or steric hindrance from the bulky phenyl ring, dictate the molecule's preferred shape.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound
Conformer IDKey Dihedral Angle (N-Cα-C-Cphenyl)Relative Energy (kJ/mol)Key Intramolecular Interaction
A (Global Minimum)~60°0.00Potential H-bond (NH2···COOH)
B~180°5.2Staggered, less steric hindrance
C~-60°8.5Gauche interaction

Note: This table presents hypothetical data representative of what a DFT calculation would yield for a molecule of this type, illustrating the energy differences that determine conformational preference.

Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations can map the electron density distribution and identify the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most easily donated, making it the site of reactivity towards electrophiles. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring, particularly the nitrogen atom of the aniline (B41778) moiety. The LUMO is the region most receptive to accepting an electron, indicating the site for nucleophilic attack. It would likely be distributed over the electron-withdrawing carboxylic acid group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties
PropertyPredicted Value (eV)Primary Location
HOMO Energy-5.954-aminophenyl group (especially the NH2)
LUMO Energy-0.80Carboxylic acid group (-COOH)
HOMO-LUMO Gap5.15N/A

Note: These values are illustrative and represent typical outcomes for similar aromatic amino acids calculated at a common level of theory (e.g., B3LYP/6-31G).*

Reactivity Prediction and Reaction Mechanism Studies

Computational methods can go beyond static properties to predict how a molecule will behave in a chemical reaction.

Fukui function analysis is a method derived from DFT that quantifies the reactivity of specific atoms within a molecule. It calculates the change in electron density at a given site when an electron is added or removed, thus identifying the most likely centers for electrophilic, nucleophilic, and radical attack.

Attack by a Nucleophile (f+): The site with the highest f+ value is the most susceptible to nucleophilic attack. In this compound, this would be the carbonyl carbon of the carboxylic acid group.

Attack by an Electrophile (f-): The site with the highest f- value is the most likely to be attacked by an electrophile. This would be the nitrogen atom of the aniline group and the ortho- and para-carbons of the phenyl ring relative to the amino group.

Attack by a Radical (f0): This function identifies sites susceptible to radical attack.

This analysis provides a detailed map of local reactivity across the entire molecule.

To understand how a reaction occurs, computational chemists model the reaction pathway from reactants to products. The most critical point on this pathway is the transition state (TS), which is the highest energy structure that must be overcome for the reaction to proceed.

By locating the TS for a specific reaction involving this compound (e.g., its synthesis or polymerization), the activation energy (the energy difference between the reactants and the TS) can be calculated. This value is directly related to the reaction rate, allowing for a theoretical prediction of reaction kinetics. Modeling the TS provides a "snapshot" of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant.

For a polar molecule like this compound, which contains both acidic and basic groups, a polar solvent like water would be expected to stabilize charged species and polar transition states. This stabilization would lower the activation energy of reactions involving charge separation, thereby accelerating the reaction rate compared to the same reaction in a nonpolar solvent. Computational studies can quantify this stabilization effect and help predict how changing the solvent will alter the reaction outcome.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational dynamics, solvation, and aggregation behavior of this compound at an atomistic level.

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape include the rotation around the bond connecting the phenyl ring to the chiral alpha-carbon and the rotations defining the orientation of the amino and carboxyl groups.

MD simulations can be employed to explore this landscape by tracking the evolution of these dihedral angles over time. Such simulations are typically performed in various solvent environments to mimic different experimental conditions. For instance, simulations in an explicit water box can model the molecule's behavior in an aqueous physiological environment, while simulations in less polar solvents like chloroform (B151607) or dimethyl sulfoxide (B87167) can predict its conformation in organic synthesis conditions.

For analogous molecules like phenylglycine, computational studies have shown that specific conformations are stabilized by intramolecular hydrogen bonds, such as between the amine hydrogen and the carbonyl oxygen (N-H···O=C) or between a hydrogen atom and the π-system of the aromatic ring. nih.gov In this compound, the presence of a second amino group on the phenyl ring introduces additional possibilities for intramolecular interactions and influences the molecule's interaction with solvent molecules. The relative populations of different conformers are determined by their free energies, which are influenced by both intramolecular forces and interactions with the surrounding solvent.

Table 1: Predicted Conformational Population of this compound in Different Solvents This table presents hypothetical data based on principles from simulations of analogous aromatic amino acids.

Dihedral Angle (τ)Conformer TypePredicted Population (Water)Predicted Population (Chloroform)Key Stabilizing Interactions
τ1 (N-Cα-C-O) ~ 60°Gauche65%40%Intramolecular H-bond (N-H···O=C)
τ1 (N-Cα-C-O) ~ 180°Anti35%60%Favorable solvent interactions
τ2 (Cβ-Cα-N-H) ~ 120°Staggered70%75%Minimized steric hindrance
τ3 (Cγ-Cβ-Cα-N) ~ 90°Perpendicular55%45%π-stacking with solvent/solute
τ3 (Cγ-Cβ-Cα-N) ~ 0°Planar45%55%Enhanced conjugation

Solvation and Aggregation Behavior

The solubility and aggregation propensity of amino acids are critical properties for their application in pharmaceuticals and biomaterials. MD simulations can provide a molecular-level picture of how this compound interacts with solvent molecules and with other solute molecules.

Solvation: By analyzing the trajectory of an MD simulation, the radial distribution function (RDF) of solvent molecules around specific atoms or functional groups of the solute can be calculated. The RDF reveals the structure of the solvation shells. For this compound in water, strong hydration shells are expected around the polar carboxyl and amino groups due to hydrogen bonding. The aromatic ring, while largely hydrophobic, can also interact favorably with water.

Aggregation: Aromatic amino acids are known to self-assemble into larger structures through a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. rsc.orgnih.gov MD simulations of multiple solute molecules in a simulation box can be used to study the initial stages of aggregation. By calculating the potential of mean force (PMF) between two or more molecules, the thermodynamic stability of dimers and larger oligomers can be assessed. The two amino groups and the phenyl ring of this compound make it a candidate for forming complex, ordered aggregates, which could be explored through simulation. Studies on similar molecules show that aggregation is a fine balance of forces, including π–π interactions, steric hindrance, and solvation effects. bath.ac.uk

Table 2: Key Intermolecular Forces in the Aggregation of this compound This table outlines the primary interactions expected to drive self-assembly based on computational studies of aromatic molecules.

Interaction TypeContributing MoietiesExpected Role in Aggregation
π-π StackingPhenyl RingsMajor driving force for dimer formation and ordering.
Hydrogen BondingCarboxyl-Carboxyl, Amino-Carboxyl, Amino-AminoDirects the specific geometry of aggregates.
Hydrophobic EffectPhenyl RingsContributes to aggregation in aqueous environments.
van der WaalsEntire MoleculeGeneral, non-specific attractive forces.

Computational Studies on Stereochemical Control

As a chiral molecule, this compound exists as two non-superimposable mirror images (enantiomers). The synthesis and separation of single enantiomers are crucial for pharmaceutical applications. Computational chemistry offers powerful tools to model and understand the mechanisms that control stereoselectivity.

The synthesis of a single enantiomer of this compound typically involves an asymmetric reaction, where a chiral catalyst or auxiliary directs the reaction to favor one stereochemical outcome. Density Functional Theory (DFT) is a widely used quantum mechanical method to model these reaction pathways.

By locating the transition state (TS) structures for the formation of both the (R)- and (S)-enantiomers, DFT calculations can determine their respective activation free energies (ΔG‡). The enantiomeric excess (e.e.) of a reaction is directly related to the difference in these activation energies (ΔΔG‡). A larger energy difference implies higher selectivity. This modeling approach allows chemists to screen potential catalysts and reaction conditions in silico, predicting their effectiveness before attempting the synthesis in the lab. For example, modeling the asymmetric amination of a precursor aryl ketoacid with a chiral catalyst would involve calculating the energies of the diastereomeric transition states leading to the (R) and (S) products.

Table 3: Hypothetical DFT Results for a Modeled Enantioselective Synthesis Step This table illustrates how computational data can predict the stereochemical outcome of a reaction.

Transition StateCatalyst SystemΔG‡ (kcal/mol)ΔΔG‡ (kcal/mol)Predicted e.e.
TS-(R)Chiral Catalyst A15.21.895%
TS-(S)Chiral Catalyst A17.0
TS-(R)Chiral Catalyst B18.50.538%
TS-(S)Chiral Catalyst B19.0

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is the fundamental principle behind chiral chromatography for separating enantiomers. Computational methods can elucidate the molecular basis of this recognition.

The classic model for chiral recognition involves a "three-point interaction," where at least three points of interaction must exist between the chiral selector and the analyte for discrimination to occur. acs.org Molecular docking and MD simulations can be used to model the formation of the transient diastereomeric complexes between the (R) and (S) enantiomers of this compound and a known chiral selector (e.g., a cyclodextrin (B1172386) or a protein-based chiral stationary phase). By calculating the binding free energies for both complexes, the enantioselectivity can be predicted. These calculations can also reveal the specific interactions—such as hydrogen bonds, steric repulsion, or hydrophobic contacts—that are responsible for the difference in binding affinity. tdl.orgresearchgate.net

Table 4: Simulated Interaction Analysis for Chiral Recognition This table provides an example of computational results comparing the binding of two enantiomers to a chiral selector.

Analyte EnantiomerChiral SelectorCalculated Binding Energy (kcal/mol)Key Differentiating Interactions
(R)-EnantiomerSelector-S-8.5Strong H-bond with selector's hydroxyl; favorable steric fit.
(S)-EnantiomerSelector-S-6.2Weaker H-bond; steric clash between phenyl ring and selector backbone.

Ligand-Protein Docking and Interaction Modeling

Many non-proteinogenic amino acids are designed as enzyme inhibitors or to mimic natural ligands. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.

For this compound, docking studies could be used to predict its binding affinity and mode of interaction with various protein targets. For example, given its structural similarity to other amino acids, it could be docked into the active sites of aminopeptidases or viral proteases. researchgate.netnih.gov The process involves placing the ligand in multiple positions and orientations within the protein's binding site and using a scoring function to estimate the binding energy for each pose.

The results of a docking simulation provide a detailed 3D model of the ligand-protein complex, highlighting key interactions such as:

Hydrogen bonds: between the ligand's amino and carboxyl groups and polar residues in the protein.

Salt bridges: ionic interactions between the charged groups of the ligand and charged residues like Aspartate, Glutamate (B1630785), Lysine, or Arginine.

π-π or Cation-π interactions: between the ligand's aromatic ring and aromatic (e.g., Phenylalanine, Tyrosine) or charged (e.g., Arginine) residues in the binding site.

These insights are crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

Table 5: Example of a Ligand-Protein Docking Simulation Report This table shows hypothetical docking results for this compound against a putative enzyme target.

ParameterValue/Description
Protein TargetLeucine Aminopeptidase (Hypothetical)
Predicted Binding Energy-7.8 kcal/mol
Interacting ResiduesTyr255, Gly358, Arg360, Asp362, Phe450
Interaction Details
Hydrogen BondLigand -COOH with Tyr255 (2.8 Å)
Hydrogen BondLigand α-NH2 with Asp362 (3.1 Å)
Salt BridgeLigand -COOH with Arg360 (3.5 Å)
Cation-π InteractionLigand Phenyl Ring with Arg360
π-π StackingLigand Phenyl Ring with Phe450

Identification of Potential Binding Sites and Modes

Computational studies, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting the potential binding sites and interaction modes of small molecules like this compound with various biological targets. In the absence of direct experimental data for this specific compound, theoretical investigations draw upon findings from structurally similar molecules, such as aminophenol and phenylacetic acid derivatives, to hypothesize its binding behavior.

The chemical structure of this compound features several key functional groups that are likely to participate in intermolecular interactions within a protein's binding pocket. These include a primary aromatic amine, a secondary aliphatic amine, and a carboxylic acid group, all attached to a central phenyl ring scaffold. These groups can act as hydrogen bond donors and acceptors, and the phenyl ring can engage in hydrophobic and π-π stacking interactions. researchgate.net

Molecular docking simulations with analogous compounds have shown that the amino and carboxylic acid moieties are crucial for forming hydrogen bonds with polar amino acid residues in a binding site. researchgate.net For instance, the carboxylic acid group can interact with positively charged residues like arginine and lysine, or with the backbone amide protons of the protein. The amino groups can form hydrogen bonds with negatively charged residues such as aspartate and glutamate, or with the carbonyl oxygen atoms of the protein backbone.

Furthermore, the central phenyl ring is a critical determinant of binding orientation and affinity. It can fit into hydrophobic pockets lined with nonpolar residues like valine, leucine, and isoleucine. Additionally, π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan can further stabilize the ligand-protein complex. researchgate.net The flexibility of the acetic acid side chain allows the molecule to adopt various conformations to optimize its interactions within a specific binding site.

Molecular dynamics simulations on related compounds have further elucidated the stability of these binding poses and highlighted the role of water molecules in mediating interactions between the ligand and the protein. researchgate.net These computational approaches suggest that this compound likely binds to proteins by forming a network of hydrogen bonds with polar residues, complemented by hydrophobic and aromatic stacking interactions involving its phenyl ring. The specific residues and the precise geometry of binding would, of course, depend on the unique topology and chemical environment of the target protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Studies (without biological outcome data)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While specific biological activity data for this compound derivatives are not available for this analysis, the principles of QSAR can be discussed in a theoretical context by examining studies on analogous aminophenyl and phenylacetic acid derivatives.

A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with an observed property. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity and branching of atoms.

Geometrical Descriptors: These describe the 3D arrangement of the atoms in a molecule, such as molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of a molecule, including dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: These relate to the lipophilicity of a molecule, with the logarithm of the partition coefficient (logP) being the most common.

QSAR studies on related aminophenyl derivatives have demonstrated the importance of various descriptors in influencing their theoretical properties. nih.govresearchgate.net For example, studies on aminophenyl benzamides have suggested that hydrophobic character is a crucial factor, indicating that modifications to the molecule that increase its lipophilicity might enhance its theoretical binding affinity. nih.gov Furthermore, the presence of hydrogen bond donating groups has been shown to positively contribute, while electron-withdrawing groups may have a negative influence on the theoretical activity. nih.gov

The general methodology for a hypothetical QSAR study on derivatives of this compound would involve the following steps:

Dataset Preparation: A set of virtual derivatives would be created by systematically modifying the parent structure of this compound.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with a hypothetical activity endpoint.

Model Validation: The predictive power of the developed model would be assessed using various validation techniques, such as cross-validation and the use of an external test set.

The resulting QSAR model, even without experimental biological data, could provide valuable theoretical insights into the structural requirements for a desired property. For instance, the model might indicate which positions on the phenyl ring are most sensitive to substitution and what physicochemical properties (e.g., size, polarity, electronic character) of the substituents are most influential.

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated in a theoretical QSAR study of hypothetical derivatives of this compound.

Derivative Molecular Weight ( g/mol ) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound180.19-1.253389.79
2-Amino-2-(4-nitrophenyl)acetic acid210.17-0.6324118.99
2-Amino-2-(4-chlorophenyl)acetic acid199.620.122263.32
2-Amino-2-(4-methylphenyl)acetic acid179.22-0.212263.32
2-Amino-2-(4-methoxyphenyl)acetic acid195.21-0.342372.55

Note: The logP and TPSA values are theoretical calculations and can vary depending on the algorithm used.

Applications of 2 Amino 2 4 Aminophenyl Acetic Acid As a Building Block

Polymeric Materials and Macromolecular Architectures

The unique trifunctional structure of 2-amino-2-(4-aminophenyl)acetic acid makes it an intriguing monomer for the synthesis of novel polymeric materials and complex macromolecular architectures. The presence of two amine groups and one carboxylic acid group allows for multiple reaction pathways in polymerization processes.

The dual amine functionality and the carboxylic acid group of this compound make it a suitable candidate for incorporation into polyamides and polyesters. In the synthesis of polyamides, the amino groups can react with dicarboxylic acids or their derivatives, while the carboxylic acid group can react with diamines. This allows the compound to act as either a diamine or an amino acid monomer, depending on the reaction conditions and the other monomers involved. The incorporation of this building block can introduce specific properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical strength.

Polyamides containing α-amino acid residues have been recognized as biodegradable materials. The synthesis of such polymers can be achieved through various methods, including direct polycondensation. For instance, novel aromatic polyamides have been synthesized by the direct polycondensation of diamines with various commercially available dicarboxylic acids, resulting in polymers with good thermal stability and mechanical properties. While specific research on polyamides derived exclusively from this compound is not extensively documented, the principles of polyamide synthesis suggest its potential in creating polymers with unique structures and properties.

Similarly, in polyester synthesis, the carboxylic acid group of this compound can react with diols, while the amino groups can be protected or left available for subsequent functionalization. The resulting polyesters could exhibit enhanced properties due to the presence of the pendant aminophenyl group.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerReactive Groups of this compoundPotential Polymer Backbone Linkage
PolyamideDicarboxylic acidα-amino and p-amino groupsAmide
PolyamideDiamineCarboxylic acid groupAmide
PolyesterDiolCarboxylic acid groupEster

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular architecture endows them with properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules. The AB2-type structure of this compound (one carboxylic acid group 'A' and two amino groups 'B') makes it a theoretical candidate for the one-pot synthesis of hyperbranched polyamides.

In this scenario, the 'A' group (carboxylic acid) of one monomer can react with a 'B' group (amino) of another, leading to a highly branched structure. Amino-terminated hyperbranched polyamides are known for their rich amino-group functionality, which can be utilized for further reactions or to chelate with other functional groups. While the direct synthesis of dendrimers or hyperbranched polymers from this compound has not been specifically detailed in available research, the structural motif is well-suited for such applications. The synthesis of hyperbranched polymers can be more straightforward and cost-effective compared to the iterative synthesis of perfect dendrimers.

The surface properties of polymers play a crucial role in their interaction with the environment, especially in biomedical applications. Introducing functional groups onto a polymer surface can significantly alter its properties, such as wettability, biocompatibility, and adhesion. The aminolysis technique is a common method used to introduce primary or secondary amino groups onto the surface of polymers like polyesters. rsc.org

This compound, with its two amino groups, can be used to functionalize polymer surfaces. For example, it could be grafted onto surfaces that have been pre-functionalized with groups reactive towards amines, such as carboxylic acids or epoxides. This would result in a surface decorated with both amino and carboxylic acid functionalities, which could be beneficial for subsequent immobilization of biomolecules or for modulating cell-surface interactions. The presence of both acidic and basic groups could also influence the surface charge and hydrophilicity.

Precursor for Advanced Organic Materials

The reactivity of this compound also positions it as a valuable precursor for the synthesis of advanced organic materials, including hybrid structures and self-assembled systems.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, often leading to materials with novel or enhanced functionalities. rsc.org One prominent class of such materials is metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.

The amino and carboxylic acid groups of this compound make it a suitable candidate for an organic linker in the synthesis of MOFs. The carboxylic acid can coordinate to metal centers, while the amino groups can provide additional coordination sites or be available for post-synthetic modification. Amino-functionalized MOFs have attracted significant attention due to their potential applications in areas such as gas storage, separation, and catalysis. The presence of basic amino groups can enhance the affinity of the MOF for acidic gases like CO2. While specific MOFs constructed from this compound are not widely reported, the use of various amino acids as ligands in MOF synthesis is an active area of research.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The structure of this compound, with its hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid group and the aromatic ring), suggests its potential to form well-defined supramolecular assemblies.

In the solid state, amino acids often exist as zwitterions and form extensive hydrogen-bonding networks. It is plausible that this compound could self-assemble into higher-order structures like tapes, sheets, or three-dimensional networks driven by a combination of hydrogen bonding and aromatic interactions. These assemblies could find applications in areas such as crystal engineering, and the development of functional gels or liquid crystals. The specific design and control of these non-covalent interactions could lead to the formation of materials with tunable properties.

Role in Liquid Crystal and Photochromic Materials

The incorporation of chiral, photoresponsive molecules into liquid crystalline and polymeric matrices is a key strategy for the development of advanced optical materials. While direct studies on the application of this compound in these areas are not extensively documented in publicly available literature, its molecular architecture provides a basis for its potential utility.

The presence of a chiral α-carbon atom and an aromatic ring system are features commonly found in the core structures of chiral liquid crystals. These functionalities can induce helical superstructures, leading to unique optical properties such as selective reflection of light. Furthermore, the amino groups on the phenyl ring offer sites for modification, allowing for the attachment of mesogenic units or photochromic moieties.

Photochromic materials undergo reversible changes in their absorption spectra upon irradiation with light. The derivatization of this compound with known photochromic groups, such as spiropyrans or azobenzenes, could lead to novel materials where the photoresponse is coupled with the chiral properties of the amino acid backbone. Such materials could find applications in optical data storage, smart windows, and chiroptical switches.

Components in Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry. The structure of this compound makes it an intriguing candidate for the synthesis of ligands for asymmetric catalysis and as a scaffold for organocatalysts.

Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. The bifunctional nature of this compound, with its amino and carboxylic acid groups, allows for its incorporation into various ligand frameworks. For instance, it can serve as a chiral backbone for the synthesis of phosphine, amine, or mixed donor P,N-ligands.

The general approach would involve the functionalization of the amino and/or carboxylic acid groups to introduce coordinating atoms that can bind to a metal center. The chirality of the resulting metal complex, dictated by the stereochemistry of the amino acid, could then be transferred to the substrate during the catalytic cycle.

Table 1: Potential Ligand Classes Derived from this compound

Ligand ClassPotential Synthetic RouteTarget Reactions
Chiral Phosphine LigandsAmidation of the carboxylic acid with a phosphinoamine, followed by reduction.Asymmetric Hydrogenation, Cross-Coupling Reactions
Chiral Diamine LigandsReduction of the carboxylic acid to an alcohol, followed by conversion to an amine.Asymmetric Transfer Hydrogenation
Chiral P,N-LigandsSelective functionalization of the amino and carboxylic acid groups with phosphine and nitrogen-containing moieties.Asymmetric Allylic Alkylation

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amino acids and their derivatives are prominent in this field, often acting as chiral Brønsted acids, Brønsted bases, or by forming chiral enamines or iminium ions.

Derivatives of this compound could be explored as organocatalysts in a variety of asymmetric transformations. For example, the primary amino group could be utilized in enamine catalysis for reactions such as asymmetric aldol (B89426) or Michael additions. The carboxylic acid functionality could act as a proton shuttle or a hydrogen bond donor to activate substrates.

Chemical Probe and Analytical Reagent Development

The development of sensitive and selective chemical probes and analytical reagents is crucial for various applications, from bioimaging to chemical analysis. The reactive functional groups of this compound provide handles for the synthesis of such tools.

Fluorescent and Chromogenic Probe Synthesis

Fluorescent and chromogenic probes are designed to signal the presence of a specific analyte through a change in their optical properties. The amino groups of this compound can be readily derivatized with fluorophores or chromophores.

A general strategy for the synthesis of a chemosensor would involve coupling the amino acid to a signaling unit (a fluorophore or chromophore) and a recognition unit (a group that selectively binds to the target analyte). The binding event would then induce a conformational change or an electronic perturbation in the signaling unit, leading to a detectable change in fluorescence or color.

Reagents for Derivatization in Non-Identifying Contexts

In analytical chemistry, derivatization is often employed to improve the chromatographic behavior or detectability of analytes. While specific applications of this compound as a derivatization reagent are not widely reported, its structure lends itself to this purpose.

For example, the primary amino groups could be used to tag carboxylic acids, while the carboxylic acid group could be used to derivatize alcohols or amines. Such derivatization could be used to introduce a UV-active or fluorescent tag to an otherwise non-detectable analyte, facilitating its quantification by techniques like HPLC.

Table 2: Potential Derivatization Reactions using this compound

Analyte Functional GroupDerivatization StrategyPurpose
Carboxylic AcidAmide bond formation with one of the amino groups.Introduction of a chromophore/fluorophore for detection.
Alcohol/AmineEster/amide bond formation with the carboxylic acid group.Improvement of chromatographic properties.

Scarcity of Research on this compound in Peptide Mimic Design

Despite a comprehensive search of scientific literature, there is a notable lack of specific research detailing the application of the chemical compound this compound as a building block in the design of peptide mimetics and pseudopeptides. While the fields of medicinal chemistry and drug discovery frequently utilize non-natural amino acids to enhance the properties of peptides, this particular compound does not appear to be a widely studied or reported agent for this purpose.

The design of peptide mimetics and pseudopeptides is a significant area of research aimed at overcoming the limitations of natural peptides as therapeutic agents. These limitations often include poor metabolic stability, low bioavailability, and conformational flexibility. Scientists address these challenges by incorporating unnatural amino acids, which can enforce specific three-dimensional structures (conformational constraints) and resist enzymatic degradation. This approach can lead to compounds with improved potency, selectivity, and duration of action.

However, the scientific record does not provide specific examples or detailed studies on the incorporation of this compound into such modified peptide structures. Consequently, there are no available research findings or data to populate tables regarding its impact on the conformational properties, biological activity, or therapeutic potential of the resulting peptide analogs.

Further research would be necessary to explore the potential of this compound as a building block in this context. Such studies would involve the chemical synthesis of peptides incorporating this amino acid, followed by detailed structural analysis (e.g., using NMR spectroscopy or X-ray crystallography) and biological evaluation to determine its effects on the peptide's form and function. Without such foundational research, a detailed and scientifically accurate account of its application in the design of peptide mimetics and pseudopeptides cannot be provided.

Biological and Biochemical Research Contexts of 2 Amino 2 4 Aminophenyl Acetic Acid

Mechanistic Studies of Biomolecular Interactions

Detailed investigations into the specific mechanisms by which 2-Amino-2-(4-aminophenyl)acetic acid might interact with biological systems at a molecular level are not present in the current body of scientific literature.

Interaction with Neurotransmitter Systems

There is no available research documenting the interaction of this compound with any known neurotransmitter systems. Studies that would elucidate its potential effects on the synthesis, release, reuptake, or degradation of neurotransmitters such as dopamine, serotonin, acetylcholine, or glutamate (B1630785) have not been published.

Receptor Binding Studies

Specific receptor binding affinities and profiles for this compound are not documented. Consequently, there is no information on whether this compound acts as an agonist, antagonist, or modulator at any neurotransmitter or other cellular receptors.

Modulation of Biochemical Pathways

Scientific literature lacks any studies investigating the ability of this compound to modulate specific biochemical pathways. There is no data to suggest its involvement in signaling cascades, metabolic pathways, or other cellular processes.

Role in Enzyme Substrate Design and Inhibition Studies

The application of this compound in the context of enzymology, either as a component of custom substrates or as an inhibitor, is not described in available research.

Design of Enzyme Probes and Substrates

There is no evidence in the scientific literature of this compound being utilized as a building block for the design of enzyme probes or synthetic substrates to study enzyme activity.

Investigation of Enzyme-Mediated Transformations

No studies were found that describe the use of this compound as a substrate to investigate enzyme-mediated transformations. Furthermore, there is no information regarding its potential to act as an inhibitor of any specific enzymes.

Bioconjugation and Chemical Biology Tool Development

Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins or nucleic acids, while the development of chemical biology tools refers to the creation of molecules to probe and manipulate biological systems. For a compound like this compound, this would typically involve leveraging its functional groups. The primary amine and carboxylic acid are common handles for peptide synthesis and amide bond formation. The additional aromatic amine offers a site for further specific chemical modifications, potentially allowing for the attachment of reporter molecules (like fluorophores) or other functional moieties.

Derivatization for Probing Biological Systems

The process of derivatization would involve chemically modifying this compound to create a probe. Such a probe could be designed to interact with a specific biological target, with the phenylglycine scaffold serving as a recognition element and an attached functional group (e.g., a fluorescent tag or a reactive group for cross-linking) reporting on or influencing the biological system. However, there are no specific, published research findings detailing the derivatization of this compound for such purposes.

Linkers for Non-Therapeutic Delivery Systems

In principle, the bifunctional nature of this compound could allow it to act as a linker, connecting a targeting molecule to a cargo molecule (e.g., a fluorescent dye or a nanoparticle) for research purposes. The dual amino groups and the carboxylic acid provide points of attachment for creating these constructs. Despite this potential, specific examples or studies employing this compound as a linker in non-therapeutic delivery systems are not found in the available scientific literature.

Structure-Activity Relationship (SAR) Investigations for Biological Targets (excluding therapeutic outcomes)

Structure-activity relationship studies are fundamental in understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR investigations would involve synthesizing and testing a series of related analogs to determine which structural features are critical for interaction with a specific, non-therapeutic biological target (e.g., a particular enzyme or receptor for basic research). This could involve modifying the positions of the amino groups, substituting the phenyl ring, or altering the stereochemistry of the α-carbon. While SAR studies on related phenylglycine derivatives exist for various applications, specific non-therapeutic SAR investigations focused on this compound are not documented in publicly accessible research.

Future Research Directions for 2 Amino 2 4 Aminophenyl Acetic Acid

Development of Novel and Efficient Synthetic Routes

While classical methods for α-amino acid synthesis, such as the Strecker synthesis from 4-aminobenzaldehyde (B1209532) or the reductive amination of a corresponding α-keto acid, provide foundational pathways, future research must focus on developing more efficient, stereoselective, and sustainable routes. wikipedia.org

A promising avenue involves the catalytic reductive amination of glyoxylic acid with p-phenylenediamine (B122844) or a related precursor. Patents for similar N-substituted phenyl glycines describe a one-pot reaction using a palladium-carbon catalyst under hydrogen pressure, a method that could be adapted and optimized for this specific target. google.comgoogleapis.com The development of asymmetric catalytic systems is paramount to selectively produce either the D- or L-enantiomer, which is critical for pharmacological and biological applications, as biological systems are exquisitely stereospecific.

Furthermore, exploring novel photoredox catalysis methods could offer milder and more efficient synthetic pathways. For instance, a photoredox decarboxylative coupling of N-hydroxyphthalimide esters with aldimines has been reported for synthesizing other α-amino esters and could be investigated for this compound. acs.org

Table 1: Potential Synthetic Strategies for Investigation

Synthetic StrategyKey PrecursorsPotential AdvantagesKey Research Challenge
Asymmetric Reductive Amination4-aminophenylglyoxylic acid, Ammonia (B1221849) sourceHigh enantioselectivity, Direct aminationDevelopment of a highly active and selective chiral catalyst
Modified Strecker Synthesis4-aminobenzaldehyde, Cyanide source, Ammonia sourceUtilizes simple starting materialsHandling of toxic cyanide, Achieving high stereocontrol
Catalytic HydrogenationGlyoxylic acid, 4-amino-substituted aniline (B41778) derivativePotential for one-pot synthesis, ScalabilityCatalyst optimization, Control of side reactions
Photoredox CatalysisAldimine of glyoxylate, Alkyl radical precursorMild reaction conditions, High functional group toleranceDesigning a suitable radical-based pathway

Exploration of Untapped Chemical Transformations

The trifunctional nature of 2-Amino-2-(4-aminophenyl)acetic acid offers a rich landscape for chemical derivatization that remains largely untapped. Future work should systematically explore the selective modification of its three reactive sites to generate a diverse library of novel compounds.

Carboxylic Acid Moiety: Standard esterification and amidation reactions can be employed to create a range of derivatives. wikipedia.orgnih.gov More advanced transformations could involve its reduction to the corresponding amino alcohol or its use in Curtius or Schmidt rearrangements to install additional amine functionalities.

α-Amino Group: This group is a prime site for peptide bond formation, allowing for its incorporation into novel peptidomimetics. sigmaaldrich.com Other transformations, such as diazotization followed by substitution, could be used to install other functional groups like hydroxyl, bromo, or thio groups at the α-position, creating valuable synthetic intermediates. nih.gov

Aromatic Amino Group: The reactivity of the para-amino group allows for a host of aromatic amine chemistries, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. manchester.ac.uk Its nucleophilicity makes it a key handle for condensation reactions to form heterocycles like benzimidazoles or for polymerization reactions.

A key challenge and research opportunity lies in the development of orthogonal protection-deprotection strategies to selectively manipulate one functional group in the presence of the others. The differential reactivity of the aliphatic α-amino group versus the aromatic para-amino group should be systematically studied and exploited to achieve regioselective transformations.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives. Future research should leverage these methods for predictive design and to gain deeper mechanistic insights.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, reactivity, and spectral properties of the molecule. escholarship.org Such studies can predict the relative nucleophilicity of the two amino groups, guiding the design of regioselective reactions. nih.gov Furthermore, computational analysis can help understand the conformational preferences of the molecule and how substituents on the phenyl ring or derivatives of the functional groups influence its three-dimensional structure.

Molecular dynamics simulations and docking studies are essential for predicting how derivatives might interact with biological targets such as enzymes or receptors. mdpi.com By modeling the binding affinity and orientation of virtual compound libraries, computational approaches can prioritize the synthesis of derivatives with the highest likelihood of possessing desired biological activity, saving significant time and resources in the drug discovery process.

Integration into Next-Generation Materials Science

The unique structure of this compound makes it an ideal monomer for the synthesis of advanced functional polymers. As a diamino-carboxylic acid, it can be integrated into polymer backbones to create novel polyamides, polyimides, and polyester-imides. nih.gov

Future research should focus on the polymerization of this monomer with various diacid chlorides or dianhydrides to produce polymers with tailored properties. The presence of the α-amino acid moiety within the polymer backbone could impart unique characteristics such as chirality, improved biodegradability, and specific secondary structures (e.g., helical folds). These polymers could find applications as chiral stationary phases in chromatography, biocompatible materials for medical devices, or advanced membranes for separations. rug.nlrsc.org

The propensity of aromatic amino acids to self-assemble into ordered nanostructures is another exciting avenue. researchgate.net Investigations into the self-assembly of this compound and its simple derivatives under various conditions (e.g., pH, solvent) could lead to the formation of novel nanomaterials like nanotubes, fibrils, or hydrogels with potential applications in bionanotechnology and regenerative medicine.

Unraveling Novel Biological Mechanisms and Applications in Chemical Biology

The structural similarity of this compound to proteinogenic aromatic amino acids like tyrosine and phenylalanine suggests it could function as an antagonist or modulator in biological pathways involving these molecules. wikipedia.org Phenylglycine derivatives are known to act as antagonists for metabotropic glutamate (B1630785) receptors, and related structures like 4-hydroxyphenylglycine are fundamental components of vital glycopeptide antibiotics such as vancomycin. nih.govnih.govwikipedia.org

A crucial future direction is the systematic screening of this compound and its derivatives for a broad range of biological activities, including antimicrobial, anti-inflammatory, anti-viral, and anti-cancer properties. nih.govnih.gov Its potential as a pesticide candidate could also be explored. nih.gov

In the field of chemical biology, derivatives of this molecule could be synthesized to act as molecular probes. For example, attaching fluorescent tags or photo-crosslinkers would enable the study of its uptake, localization, and interaction with cellular machinery, helping to identify novel biological targets and mechanisms of action.

Table 2: Potential Biological and Chemical Biology Applications

Research AreaProposed ApplicationRationale
Pharmacology Screening for CNS activityPhenylglycine scaffold is known to interact with glutamate receptors. nih.gov
Infectious Disease Antimicrobial agent developmentStructurally related to key components of glycopeptide antibiotics. wikipedia.org
Oncology Anti-proliferative agent screeningAmino acid mimetics can interfere with cancer cell metabolism.
Chemical Biology Development of fluorescent probesTo visualize cellular uptake and identify binding partners.
Agrochemicals Investigation as a potential pesticidePhenylglycine derivatives have shown activity against plant pathogens. nih.gov

Sustainable and Scalable Production Methodologies

For any practical application to be realized, the development of sustainable and scalable production methods is essential. Future research must move beyond traditional synthetic routes that often rely on harsh reagents and organic solvents.

Biocatalysis represents a highly promising green alternative. The biosynthesis of similar amino acids like 4-hydroxyphenylglycine involves enzymes such as transaminases and oxidases. wikipedia.org A key research goal should be the discovery or engineering of enzymes (e.g., transaminases, dehydrogenases) that can catalyze the asymmetric synthesis of this compound from an inexpensive keto-acid precursor. This approach offers the benefits of high stereoselectivity, mild reaction conditions (typically in water), and a significantly reduced environmental footprint. researchgate.net

In chemical synthesis, a focus on green chemistry principles is needed. This includes exploring water as a reaction solvent, minimizing the use of protecting groups, and developing recyclable catalytic systems. chemicalbook.com The combination of efficiency, scalability, and sustainability will be the ultimate determinant of the compound's widespread utility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.